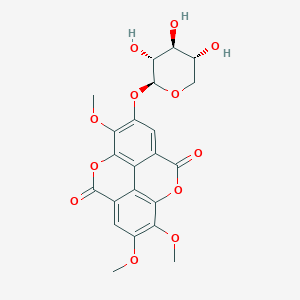

3,7-Di-O-methylducheside A

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7,14-trimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3/t9-,14+,15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQRDKINPINYFD-SCBIHCBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Ducheside A: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Di-O-methylducheside A, a derivative of the naturally occurring ellagic acid glycoside, Ducheside A, presents a compelling case for further investigation in the realm of natural product chemistry and drug discovery. While direct natural sources of this compound have not been identified in current literature, its precursor, Ducheside A, has been isolated from a variety of botanical sources. This technical guide provides a comprehensive overview of the known natural sources of Ducheside A, a detailed, generalized protocol for its isolation and purification, and a proposed synthetic route for the creation of this compound. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this unique compound.

Natural Sources of Ducheside A

Ducheside A, an ellagic acid derivative, was first identified and isolated from Duchesnea indica (mock strawberry). Subsequent research has confirmed its presence in a several other plant species, suggesting a wider distribution than initially understood.

Table 1: Natural Sources of Ducheside A

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Duchesnea indica (Andr.) Focke | Rosaceae | Whole plant | [1] |

| Castanopsis fissa | Fagaceae | Not Specified | [2] |

| Platycarya strobilacea | Juglandaceae | Infructescence | [2][3] |

| Aphananthe aspera | Cannabaceae | Leaves | [2] |

Isolation of Ducheside A: A Generalized Experimental Protocol

While the seminal publication by Ye and Yang (1996) detailing the initial isolation of Ducheside A from Duchesnea indica is not readily accessible, a generalized protocol can be constructed based on established methodologies for the isolation of ellagic acid glycosides from plant materials.[3][4][5] It should be noted that optimization of this protocol is likely necessary for each specific plant source.

Extraction

-

Plant Material Preparation: Air-dried and powdered whole plants of Duchesnea indica (or other source material) are subjected to extraction.

-

Solvent Extraction: The powdered material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Ellagic acid glycosides, including Ducheside A, are typically enriched in the n-butanol fraction due to their polar nature.

-

Fraction Concentration: The n-butanol fraction is concentrated under reduced pressure to yield a dried, enriched extract.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 10:1 to 1:1). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing Ducheside A are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water, allowing for the isolation of pure Ducheside A.

Structure Elucidation

The structure of the isolated Ducheside A is confirmed by spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Table 2: Representative Quantitative Data for Glycoside Isolation *

| Parameter | Value |

| Extraction Yield (Crude) | 5 - 15% (of dry plant material) |

| n-Butanol Fraction Yield | 1 - 5% (of crude extract) |

| Purity after Column Chromatography | 70 - 90% |

| Final Purity after Prep-HPLC | >98% |

*Note: These are representative values for the isolation of glycosides from plant materials and may not reflect the specific yields for Ducheside A.

Proposed Synthesis of this compound

As this compound is not a known natural product, its synthesis would proceed from the isolated Ducheside A. The chemical structure of Ducheside A reveals two free phenolic hydroxyl groups at positions 3 and 7, which are the targets for methylation.

Methylation Protocol

-

Protection of Glycosidic Hydroxyls (Optional but Recommended): To prevent methylation of the sugar moiety, the hydroxyl groups on the xylose sugar can be protected using a suitable protecting group, such as an acetyl group. This involves reacting Ducheside A with acetic anhydride (B1165640) in the presence of a base like pyridine.

-

Methylation: The protected or unprotected Ducheside A is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetone. A weak base, such as potassium carbonate (K₂CO₃), is added, followed by a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

-

Deprotection (if applicable): If the sugar hydroxyls were protected, the protecting groups are removed under mild basic conditions (e.g., sodium methoxide (B1231860) in methanol) to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel, followed by preparative HPLC to obtain the pure this compound.

Visualized Workflows

Caption: Generalized workflow for the isolation of Ducheside A.

Caption: Proposed synthetic workflow for this compound.

Conclusion

While this compound remains a synthetic target, its parent compound, Ducheside A, is a naturally occurring molecule with a documented presence in several plant species. The provided generalized isolation protocol offers a robust starting point for researchers to obtain Ducheside A from its natural sources. Furthermore, the proposed synthetic route for this compound opens avenues for the creation of novel derivatives for biological screening. This technical guide serves as a critical resource to facilitate further exploration into the chemistry and therapeutic potential of Ducheside A and its analogs, encouraging new research endeavors in the field of natural product-based drug discovery.

References

- 1. The Separation and Purification of Ellagic Acid from Phyllanthus urinaria L. by a Combined Mechanochemical-Macroporous Resin Adsorption Method [mdpi.com]

- 2. Ellagic acid glycosides from Turpinia ternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Synthesis of 3,7-Di-O-methylducheside A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 3,7-Di-O-methylducheside A has not been explicitly reported in the reviewed scientific literature. This document presents a proposed synthetic pathway based on established chemical methodologies for the synthesis of related polyphenolic glycosides and the principles of protecting group chemistry. The experimental protocols provided are generalized and would require optimization for this specific target molecule.

Introduction: Defining the Target Molecule

Ducheside A is a naturally occurring ellagic acid glycoside. Its chemical structure has been established as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside. The nomenclature "this compound" is not standard. Based on the structure of Ducheside A, it is hypothesized that the target molecule for this guide is a derivative of Ducheside A where the remaining two free phenolic hydroxyl groups at positions C3 and C7 (standard ellagic acid numbering) are methylated. This guide, therefore, outlines a proposed synthesis for 3,7,3'-tri-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule begins with the disconnection of the two target methyl ethers and the glycosidic bond, leading back to a protected ellagic acid derivative and a protected xylose donor. A key challenge in this synthesis is the regioselective functionalization of the multiple hydroxyl groups on the ellagic acid core.

A potential forward synthesis would involve the following key stages:

-

Protecting Group Strategy: Selective protection of the hydroxyl groups on a commercially available starting material, such as ellagic acid, to allow for regioselective glycosylation and methylation.

-

Glycosylation: Formation of the glycosidic bond between the protected ellagic acid derivative and a protected xylose donor.

-

Methylation: Introduction of the methyl groups at the desired positions.

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.

Proposed Synthetic Pathway

The proposed synthetic pathway is illustrated below. This pathway employs a robust protecting group strategy to achieve the desired regioselectivity.

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These protocols are based on standard procedures for the synthesis of polyphenolic glycosides and would require optimization for the specific substrates.

4.1. Step 1: Protection of Ellagic Acid

A robust and orthogonal protecting group strategy is crucial for the successful synthesis of polyhydroxylated compounds.[1] Benzyl ethers are suitable for protecting phenolic hydroxyl groups as they are stable under a wide range of conditions and can be removed by catalytic hydrogenolysis.[1]

-

Objective: To selectively protect the hydroxyl groups of ellagic acid, leaving one position available for glycosylation.

-

Procedure:

-

Suspend ellagic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 4.0 eq) and benzyl bromide (BnBr, 4.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the protected ellagic acid derivative.

-

4.2. Step 2: Glycosylation

The formation of the β-glycosidic bond can be achieved using a glycosyl donor such as a glycosyl bromide or trichloroacetimidate (B1259523) with a suitable promoter.

-

Objective: To couple the protected ellagic acid with a protected xylose donor.

-

Procedure:

-

Dissolve the protected ellagic acid (1.0 eq) and the protected xylosyl bromide (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere.

-

Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -20°C and add silver trifluoromethanesulfonate (B1224126) (AgOTf, 1.5 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N).

-

Filter the mixture through a pad of Celite, washing with DCM.

-

Wash the combined organic filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the glycosylated intermediate.

-

4.3. Step 3 & 5: Deprotection (Hydrogenolysis)

-

Objective: To remove the benzyl protecting groups.

-

Procedure:

-

Dissolve the benzylated compound in a suitable solvent (e.g., methanol/ethyl acetate mixture).

-

Add palladium on charcoal (10% Pd/C, catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

4.4. Step 4: Methylation

Methyl iodide (MeI) or dimethyl sulfate (DMS) are commonly used reagents for the O-methylation of phenolic hydroxyl groups under basic conditions.[2][3]

-

Objective: To methylate the free hydroxyl groups.

-

Procedure:

-

Dissolve the partially deprotected intermediate (1.0 eq) in anhydrous acetone (B3395972) or DMF.

-

Add an excess of potassium carbonate (K₂CO₃, 5.0 eq) and methyl iodide (MeI, 5.0 eq).

-

Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 12-24 hours, monitoring by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar reactions reported in the organic synthesis literature.

Table 1: Summary of Reaction Steps and Hypothetical Yields

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Protection | BnBr, K₂CO₃ | DMF | 25 | 24-48 | 70-85 |

| 2 | Glycosylation | AgOTf | DCM | -20 to 25 | 12-24 | 60-75 |

| 3 | Deprotection | H₂, Pd/C | MeOH/EtOAc | 25 | 12-24 | 85-95 |

| 4 | Methylation | MeI, K₂CO₃ | Acetone | 50 | 12-24 | 80-90 |

| 5 | Deprotection | H₂, Pd/C | MeOH/EtOAc | 25 | 12-24 | 85-95 |

Table 2: Spectroscopic Data for a Hypothetical this compound

| Data Type | Expected Characteristics |

| ¹H NMR | Appearance of new signals for the two additional methoxy (B1213986) groups (typically around δ 3.8-4.0 ppm). Shifts in the aromatic proton signals due to the change in electronic environment. Signals corresponding to the xylose moiety. |

| ¹³C NMR | Appearance of new carbon signals for the additional methoxy groups (typically around δ 55-60 ppm). Shifts in the aromatic carbon signals. Signals corresponding to the xylose moiety. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₂₂H₂₀O₁₂. Fragmentation pattern showing the loss of the xylose moiety and subsequent fragments of the methylated ellagic acid core. |

| FT-IR | Disappearance or significant reduction of the broad O-H stretching band for the phenolic hydroxyls. Presence of C-O stretching bands for the ethers. |

Mandatory Visualizations

Caption: Orthogonal Protecting Group Strategy Workflow.

This technical guide provides a foundational framework for approaching the synthesis of this compound. Researchers and drug development professionals can use this proposed pathway and the generalized protocols as a starting point for developing a detailed and optimized synthetic route to this and other complex polyphenolic glycosides.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,7-Di-O-methylducheside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,7-Di-O-methylducheside A, a natural product of interest. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this paper focuses on the foundational methodologies and logical processes that would be employed for its structural determination. The approach is based on the analysis of its parent compound, Ducheside A, and general principles of natural product chemistry.

Introduction

This compound is an ellagic acid glycoside, a class of phenolic compounds known for their diverse biological activities. Its core structure is based on Ducheside A, which was first isolated from Duchesnea indica (mock strawberry). The structural elucidation of such complex natural products is a meticulous process that relies on a combination of spectroscopic techniques and chemical methods. This guide will outline the probable experimental workflow and the interpretation of data essential for confirming the molecular structure of this compound.

Proposed Methodology for Isolation and Purification

The initial step in the structural analysis of a natural product is its isolation and purification from the source material, likely Duchesnea indica. A standard workflow for this process is outlined below.

Caption: Proposed experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered whole plant of Duchesnea indica would be exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Ellagic acid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Separation: The bioactive fractions would be subjected to repeated column chromatography. A combination of silica (B1680970) gel and Sephadex LH-20 columns would likely be used. Elution would be carried out with gradient solvent systems (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate the pure compound. The purity of the isolated compound would be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data Analysis for Structure Elucidation

The determination of the chemical structure of this compound would heavily rely on a suite of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Gained |

| Molecular Formula | C₂₂H₂₀O₁₂ | Elemental Composition |

| Molecular Weight | 476.0955 | Confirmation of Molecular Formula |

| Key Fragment Ions | [M - sugar moiety + H]⁺[M - OCH₃ + H]⁺ | Identification of aglycone and sugar units, and methoxy (B1213986) groups |

Note: The exact mass is calculated based on the molecular formula C₂₂H₂₀O₁₂.

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the connectivity of atoms and the overall structure. The expected chemical shifts for this compound would be compared to those of its parent compound, Ducheside A.

Table 2: Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |

| H-5 | ~7.5 | s | - | Aromatic Proton |

| H-5' | ~7.2 | s | - | Aromatic Proton |

| H-1'' | ~5.2 | d | 7-8 | Anomeric Proton (Sugar) |

| 3-OCH₃ | ~3.9 | s | - | Methoxy Protons |

| 7-OCH₃ | ~4.0 | s | - | Methoxy Protons |

| Sugar Protons | 3.2 - 4.5 | m | - | - |

Table 3: Hypothetical ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound

| Position | δC (ppm) | Assignment |

| C=O (Lactone) | ~158-160 | Carbonyl Carbons |

| Aromatic C-O | ~140-155 | Oxygenated Aromatic Carbons |

| Aromatic C-C/C-H | ~100-120 | Aromatic Carbons |

| C-1'' | ~105 | Anomeric Carbon (Sugar) |

| Sugar Carbons | ~60-80 | - |

| 3-OCH₃ | ~56 | Methoxy Carbon |

| 7-OCH₃ | ~57 | Methoxy Carbon |

Note: The chemical shifts are approximate and based on the known values for similar ellagic acid glycosides.

The precise placement of the two methoxy groups at positions 3 and 7 and the sugar moiety would be confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range correlations between protons and carbons.

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound would follow a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis. While specific published data for this compound is scarce, the established methodologies for natural product chemistry, combined with comparative analysis with its known precursor Ducheside A, provide a robust framework for its structural determination. The hypothetical data and workflows presented in this guide serve as a blueprint for researchers and scientists engaged in the study of this and other related natural products. Further research to isolate and fully characterize this compound is warranted to confirm these postulations and to explore its potential biological activities.

Physical and chemical properties of 3,7-Di-O-methylducheside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Di-O-methylducheside A is a complex natural product with limited characterization in publicly available scientific literature. This technical guide consolidates the currently available data on its physical and chemical properties, while also drawing connections to structurally related compounds to provide a broader context for future research. Due to the scarcity of published studies, this document will highlight the significant gaps in our understanding of this molecule, particularly concerning its biological activity and mechanisms of action.

Chemical and Physical Properties

Precise experimental data for this compound is largely unavailable. However, by cross-referencing its CAS number with chemical databases, some key properties have been identified or predicted.

| Property | Value | Source/Notes |

| CAS Number | 136133-08-9 | |

| Alternative Name | Ellagic acid 7-O-beta-D-xylopyranoside-2,3,8-trimethyl ether | |

| Molecular Formula | C22H20O12 | |

| Molecular Weight | 476.39 g/mol | |

| Predicted Density | 1.625 g/cm³ | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Spectral Data (NMR, IR, MS) | Data not available |

Structural Context and Related Compounds

This compound belongs to the family of ellagitannins, which are hydrolyzable tannins derived from the oxidative coupling of gallic acid. Its core structure is based on ducheside A. Understanding the relationship between these compounds can provide insights into potential biosynthetic pathways and biological activities.

Potential Natural Sources

While the direct isolation of this compound has not been documented, the related compound, 3-O-Methylducheside A, has been isolated from Potentilla argentea (silver cinquefoil). This suggests that Potentilla species and other related plants in the Rosaceae family may be potential sources for this compound.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or potential signaling pathway interactions of this compound. However, the parent compound, ellagic acid, and other related ellagitannins are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities. Future research is needed to determine if this compound shares any of these properties.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, synthesis, or biological evaluation of this compound are not available in the current scientific literature.

General Isolation Strategy for Related Compounds from Potentilla species

The following is a generalized workflow for the isolation of flavonoid glycosides and tannins from plant material, which could be adapted for the search for this compound in Potentilla argentea.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. The information presented in this guide represents the extent of currently available data. There is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive characterization. Future studies should focus on:

-

Isolation and Purification: Targeted phytochemical investigation of Potentilla species.

-

Structure Elucidation: Complete NMR, high-resolution mass spectrometry, and X-ray crystallography studies.

-

Biological Screening: Evaluation of its antioxidant, anti-inflammatory, anti-cancer, and other potential therapeutic activities.

-

Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research into the chemical and biological properties of this compound.

An In-depth Technical Guide on the Spectroscopic Data of 3,7-Di-O-methylducheside A and Related Compounds

A Note on Nomenclature: The compound "3,7-Di-O-methylducheside A" is not found in the scientific literature under this specific name. Research indicates that "Ducheside A" is an ellagic acid derivative, specifically 3'-O-methyl-ellagic acid-4-O-β-D-xylopyranoside. The numbering "3,7" is not standard for the ellagic acid core. It is highly probable that the intended compound is a di-O-methylated derivative of Ducheside A. This guide will focus on a closely related and well-documented compound: 3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside . This molecule provides a scientifically accurate basis for presenting the requested spectroscopic data and biological activity.

Chemical Structure

Compound: 3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside Molecular Formula: C₂₁H₁₈O₁₂ Molecular Weight: 462.36 g/mol

The structure consists of a 3,3'-di-O-methyl ellagic acid core glycosidically linked to a β-D-xylopyranoside sugar moiety at the 4' position.

Spectroscopic Data

The following tables summarize the mass spectrometry and nuclear magnetic resonance (NMR) data for 3,3'-di-O-methyl ellagic acid and the expected shifts for the xylopyranoside moiety.

Table 1: Mass Spectrometry (MS) Data for 3,3'-di-O-methyl ellagic acid

| Ionization Mode | m/z | Interpretation |

| ESI-MS | 330 | [M]+ for the aglycone (3,3'-di-O-methyl ellagic acid)[1] |

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5, H-5' | 7.53 | s | 2H | Aromatic Protons[1] |

| 3-OCH₃, 3'-OCH₃ | 4.05 | s | 6H | Methoxy Protons[1] |

| 4-OH, 4'-OH | 11.80 | s | 2H | Hydroxyl Protons[1] |

| H-1'' (Xylose) | ~5.0-5.5 | d | 1H | Anomeric Proton |

| H-2'' to H-5'' (Xylose) | ~3.2-4.0 | m | - | Sugar Protons |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Assignment |

| C-1, C-1' | 111.6 | Aromatic C-H[1] |

| C-2, C-2' | 141.2 | Aromatic C-O[1] |

| C-3, C-3' | 141.2 | Aromatic C-OCH₃[1] |

| C-4, C-4' | 152.0 | Aromatic C-OH/O-Xyl[2] |

| C-5, C-5' | 111.6 | Aromatic C-H[1] |

| C-6, C-6' | 109.33 | Aromatic C[2] |

| C-7, C-7' (C=O) | 159.81 | Lactone Carbonyl[2] |

| 3-OCH₃, 3'-OCH₃ | 60.19 | Methoxy Carbon[2] |

| C-1'' (Xylose) | ~104.0 | Anomeric Carbon |

| C-2'' (Xylose) | ~73.0-78.0 | Sugar Carbons |

| C-3'' (Xylose) | ~73.0-78.0 | Sugar Carbons |

| C-4'' (Xylose) | ~69.0-71.0 | Sugar Carbons |

| C-5'' (Xylose) | ~65.0-67.0 | Sugar Carbons |

Note: The chemical shifts for the xylopyranoside moiety are typical values and may vary slightly in the actual molecule.

Experimental Protocols

a) Isolation and Purification:

A general procedure for the isolation of ellagic acid derivatives from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., from Euphorbia hylonoma) is extracted with a suitable solvent such as methanol (B129727) or acetone.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography or Sephadex LH-20, with a gradient elution system.

-

Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

b) Structure Elucidation:

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the connectivity of protons and carbons, thereby elucidating the complete structure. NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent like DMSO-d₆.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and structural elucidation.

Caption: Proposed signaling pathway for the anti-cancer activity.

Biological Activity

3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside has been reported to exhibit anti-cancer properties. Specifically, it was found to arrest the cell cycle in the G0/G1 phase and trigger apoptosis in HepG2 human hepatocellular carcinoma cells[3]. This suggests that the compound may interfere with the cellular machinery that controls cell division and programmed cell death, making it a potential candidate for further investigation in cancer therapy.

References

A Technical Guide to the Bioactivity Screening of 3,7-Di-O-methylducheside A: An Inferential Approach

Disclaimer: Direct experimental data on the bioactivity of 3,7-Di-O-methylducheside A is not currently available in peer-reviewed literature. This guide is therefore based on the known biological activities of its parent compound, Ducheside A, and the broader class of ellagic acid glycosides. The predicted effects of O-methylation are inferred from studies on analogous polyphenolic compounds. All proposed experimental protocols and potential mechanisms of action should be considered hypothetical and require experimental validation.

Introduction

This compound is a derivative of Ducheside A, a naturally occurring ellagic acid glycoside. Ellagic acid and its derivatives are a well-studied class of polyphenols known for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The methylation of hydroxyl groups on polyphenolic compounds can significantly alter their physicochemical properties, often leading to increased metabolic stability and bioavailability, which may, in turn, enhance their therapeutic potential. This technical guide provides a comprehensive framework for the systematic bioactivity screening of this compound, from foundational in vitro assays to the exploration of potential molecular mechanisms.

Predicted Bioactivities and Rationale

The bioactivity of this compound is likely to be influenced by both the core Ducheside A structure and the addition of two methyl groups.

-

Anti-fungal Activity: The parent compound, Ducheside A, has been reported to possess anti-fungal properties. It is plausible that this activity is retained or modulated in its methylated form.

-

Anti-cancer Activity: Ellagic acid and its glycosides have demonstrated potent anti-proliferative effects in various cancer cell lines.[1][5][6][7] These compounds can induce apoptosis and inhibit tumor growth by modulating key signaling pathways.[5][6][7] Methylation may enhance the cellular uptake and efficacy of the compound.

-

Antioxidant Activity: The core ellagic acid structure is a potent antioxidant.[1][2][8] While O-methylation can sometimes reduce the radical scavenging capacity of individual hydroxyl groups, the overall effect on the molecule's antioxidant potential in a biological system warrants investigation.

-

Anti-inflammatory Activity: Ellagic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators.[1][3]

Data Presentation: A Predictive Profile

The following table summarizes the known bioactivity of the parent compound, Ducheside A, and provides a predictive profile for this compound based on the anticipated effects of methylation.

| Compound | Bioactivity | Cell Line / Organism | Reported IC50 / EC50 | Predicted Effect of 3,7-di-O-methylation |

| Ducheside A | Anti-fungal | Specific fungal strains not detailed in available literature | Data not available | Activity may be retained, enhanced, or reduced. |

| This compound (Predicted) | Anti-fungal | e.g., Candida albicans, Aspergillus fumigatus | To be determined | - |

| Anti-cancer | e.g., MCF-7 (breast), HCT116 (colon), A549 (lung) | To be determined | Potentially enhanced due to increased bioavailability. | |

| Antioxidant | e.g., DPPH assay, ABTS assay | To be determined | Potentially altered (increase or decrease). | |

| Anti-inflammatory | e.g., RAW 264.7 macrophages | To be determined | Potentially enhanced due to increased cellular uptake. |

Experimental Protocols

Anti-fungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against fungal strains.

Materials:

-

Test compound (this compound)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Serial Dilution of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration. Perform a two-fold serial dilution in the 96-well plate using RPMI 1640 medium to achieve a range of final concentrations.

-

Inoculation: Add the adjusted fungal inoculum to each well.

-

Controls: Include a positive control (fungal growth without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to scavenge the stable free radical DPPH.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound dissolved in methanol

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[12]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Test compound

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the concentration of nitrite, a stable product of NO.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anti-Cancer Activity

Ellagic acid has been shown to exert its anti-cancer effects by modulating several signaling pathways, including the PI3K/Akt and VEGFR-2 pathways.[5][6] It is hypothesized that this compound may act similarly, potentially with greater efficacy due to enhanced cellular uptake.

A hypothetical signaling pathway for the anti-cancer effects of this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive bioactivity screening of this compound.

A general workflow for the bioactivity screening of this compound.

References

- 1. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]

- 2. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnanoparticle.com [jnanoparticle.com]

- 4. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Studies of 3,7-Di-O-methylducheside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 3,7-Di-O-methylducheside A is not currently available in the public domain. This guide provides a comprehensive overview based on the known biological activities of its parent compound, Ducheside A, and related methylated ellagic acid derivatives. The experimental protocols and potential mechanisms of action outlined herein are proposed based on standard methodologies and findings for structurally similar compounds.

Introduction

This compound is a derivative of Ducheside A, a natural product isolated from Duchesnea indica. Ducheside A itself is an ellagic acid glycoside, a class of compounds known for their potential anti-tumor and cytotoxic properties. Ellagic acid and its derivatives have been reported to exhibit anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. This technical guide aims to provide a framework for the preliminary cytotoxicity assessment of this compound, drawing parallels from studies on related molecules.

Data Presentation: Projected Cytotoxicity

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of structurally related methylated ellagic acid derivatives against various cancer cell lines. This data suggests that methylated ellagic acid compounds can possess significant cytotoxic potential.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2,3,8-tri-O-methylellagic acid | Murine lymphocytic leukaemia (P-388) | 3.60 | [1] |

| Human colon cancer (Col-2) | 0.76 | [1] | |

| Human breast cancer (MCF-7) | 0.65 | [1] | |

| 3-O-methylellagic acid 4-O-β-D-glucopyranoside | Murine lymphocytic leukaemia (P-388) | 2.40 | [1] |

| Human colon cancer (Col-2) | 0.92 | [1] | |

| Human breast cancer (MCF-7) | 0.54 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to determine the cytotoxicity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

-

Membrane Integrity Assessment (Lactate Dehydrogenase (LDH) Assay)

The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Materials:

-

Cancer cell lines

-

Culture medium

-

This compound

-

LDH Assay Kit

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity based on LDH release.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide (PI) Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of ellagic acid, a potential signaling pathway for this compound-induced apoptosis is proposed below.

Caption: Hypothesized pathway of apoptosis induced by this compound.

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound to other cytotoxic methylated ellagic acid derivatives suggests it may hold promise as an anticancer agent. The immediate next steps for researchers should involve the synthesis or isolation of this compound to enable direct experimental validation of its cytotoxic effects using the protocols outlined in this guide. Future studies should focus on elucidating its precise mechanism of action, including the identification of specific molecular targets and signaling pathways, to fully understand its therapeutic potential.

References

In Silico Modeling of Quercetin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the flavonoid Quercetin (B1663063) with its biological targets. Given the limited availability of data for 3,7-Di-O-methylducheside A, this document focuses on the well-researched and structurally related compound, Quercetin, as a model for demonstrating key computational techniques. This guide details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative interaction data, and visualizes relevant signaling pathways and workflows. The objective is to equip researchers with the foundational knowledge and practical steps required to conduct in silico investigations of small molecule-protein interactions, aiding in drug discovery and development.

Introduction to Quercetin

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is recognized for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] These biological effects are attributed to its ability to interact with and modulate the activity of various proteins and signaling pathways within the cell.[2] Understanding these interactions at a molecular level is crucial for the development of Quercetin-based therapeutics. In silico modeling serves as a powerful tool to elucidate these interactions, predict binding affinities, and understand the dynamic behavior of Quercetin-protein complexes.

In Silico Modeling Workflow

The in silico analysis of Quercetin-protein interactions typically follows a structured workflow, beginning with data acquisition and culminating in the analysis of molecular dynamics. This workflow allows for a comprehensive investigation from static binding prediction to the simulation of the complex in a dynamic environment.

Data Presentation: Quercetin Binding Affinities

The binding affinity of Quercetin to various protein targets has been quantified in numerous studies. This table summarizes some of the reported binding affinities, providing a comparative view of Quercetin's interaction with key proteins.

| Target Protein | Method | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

| KRAS | Molecular Docking | -7.14 | - | [3] |

| MAPK1 | Molecular Docking | - | - | [3] |

| STAT3 | Molecular Docking | - | - | [3] |

| TP53 | Molecular Docking | -6.29 | - | [3] |

| Nucleolin | Molecular Docking & MD | -46.9 | - | [4] |

| Bovine Serum Albumin | Fluorescence Spectroscopy | - | 4.94 x 10^5 M⁻¹ (K_A) | [5] |

| 37LRP/67LR | Molecular Docking | -8.0 | - | [6] |

| D2 Dopamine Receptor | Molecular Docking | -9.7 | - | [7] |

| D3 Dopamine Receptor | Molecular Docking | -8.5 | - | [7] |

| 5HT3 Serotonin Receptor | Molecular Docking | -7.9 | - | [7] |

| HMGB1 | Molecular Docking | -11.2 | 6.04 x 10⁻⁹ M | [8] |

Experimental Protocols

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps for docking Quercetin to a target protein using AutoDock Vina.

4.1.1. Preparation of Receptor and Ligand

-

Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare Receptor:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Obtain Ligand Structure: Download the 3D structure of Quercetin from the PubChem database in SDF format.

-

Prepare Ligand:

-

Convert the SDF file to PDB format using a tool like Open Babel or PyMOL.

-

In ADT, add polar hydrogens, merge non-polar hydrogens, and detect the aromatic carbons.

-

Set the torsional degrees of freedom.

-

Save the prepared ligand in PDBQT format.

-

4.1.2. Grid Box Definition

-

In ADT, define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid should be adjusted to cover the potential binding pocket.

4.1.3. Docking Simulation

-

Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

-

Run AutoDock Vina from the command line:

4.1.4. Analysis of Results

-

The output file (specified in conf.txt) will contain the predicted binding poses and their corresponding binding affinities in kcal/mol.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Quercetin and the receptor using software like PyMOL or Discovery Studio.[9][10]

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Quercetin-protein complex over time. This protocol provides a general workflow for running an MD simulation using GROMACS.[11]

4.2.1. System Preparation

-

Prepare Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein from the PDB file, selecting a suitable force field (e.g., AMBER, CHARMM).

-

Define Simulation Box: Use editconf to define the dimensions of the simulation box around the protein.

-

Solvation: Solvate the simulation box with water molecules using solvate.

-

Adding Ions: Add ions to neutralize the system using genion.

4.2.2. Simulation

-

Energy Minimization: Perform energy minimization to relax the system and remove steric clashes using grompp and mdrun.

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

-

Production MD: Run the production MD simulation for the desired length of time.

4.2.3. Analysis

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the dynamic interactions between Quercetin and the protein.

Signaling Pathways Modulated by Quercetin

Quercetin's therapeutic effects are mediated through its interaction with multiple signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Quercetin has been shown to inhibit this pathway, contributing to its anticancer effects.[12][13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[14][15]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Quercetin's anti-inflammatory properties are, in part, due to its ability to inhibit this pathway.[7][8][16]

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the molecular interactions of natural compounds like Quercetin. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into binding affinities, interaction patterns, and the dynamic behavior of ligand-protein complexes. This knowledge is instrumental in understanding the mechanisms of action of these compounds and in guiding the development of new therapeutic agents. The protocols and data presented in this guide serve as a starting point for researchers to explore the vast potential of in silico modeling in drug discovery.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 3. Network analysis and molecular docking studies of quercetin as a potential treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Quercetin Antiemetic Properties: In Vivo and In Silico Investigations on Receptor Binding Affinity and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. compchems.com [compchems.com]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,7-Di-O-methylducheside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Di-O-methylducheside A is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including those of the Duchesnea genus.[1][2] Iridoid glycosides are of significant interest due to their diverse biological activities and potential as therapeutic agents.[3] A reliable and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quantification of this compound in plant extracts, herbal preparations, and pharmaceutical formulations, ensuring quality control and facilitating pharmacological research.

This document outlines a proposed protocol for the HPLC analysis of this compound. The methodology is based on established analytical techniques for structurally similar iridoid glycosides, as a specific validated method for this particular compound is not widely published.[4][5][6]

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (purified by a Milli-Q system or equivalent)[7]

-

Acid: Phosphoric acid or Formic acid (analytical grade) for mobile phase modification.[3][8]

-

Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).[5]

Instrumentation

-

A standard HPLC system equipped with:

-

Analytical Balance

-

Ultrasonic Bath[4]

-

pH Meter

Chromatographic Conditions

The following conditions are recommended based on typical analyses of iridoid glycosides.[4][8] Optimization may be required depending on the specific sample matrix.

| Parameter | Recommended Setting |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8] |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient Elution | 0-5 min, 10-25% B;5-20 min, 25-50% B;20-25 min, 50-10% B;25-30 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 30-35 °C[8] |

| Detection | UV detection at 240-280 nm (scan for optimal wavelength based on standard's UV spectrum)[8] |

| Injection Volume | 10-20 µL[5][8] |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.

-

Storage: Store all standard solutions at 4 °C in the dark.[5]

Sample Preparation (from Plant Material)

This is a general procedure that should be optimized for the specific plant matrix.

-

Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

-

Extraction: Accurately weigh 0.5 g of the powdered sample into a flask. Add 25 mL of methanol.[5]

-

Sonication: Extract the sample using an ultrasonic bath for 30 minutes at 60°C.[5]

-

Filtration: Allow the extract to cool, then filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation Parameters

Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. The following table summarizes key validation parameters and their typical acceptance criteria.

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.999 for the calibration curve (5-250 µg/mL).[2] |

| Precision | The closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies. | Mean recovery between 98-102%. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |

| LOQ | The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. |

Diagrams

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC quantification of this compound.

Disclaimer: This is a proposed protocol based on established methods for similar compounds. It should be fully validated by the end-user to ensure its suitability for the intended application.

References

- 1. Phenolic Profiling of Duchesnea indica Combining Macroporous Resin Chromatography (MRC) with HPLC-ESI-MS/MS and ESI-IT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Research Landscape of 3,7-Di-O-methylducheside A

Initial investigations into the scientific literature and public research databases have revealed a significant finding: 3,7-Di-O-methylducheside A appears to be a novel or as-yet-undocumented compound. There is currently no available public data on its biological activities, mechanisms of action, or established experimental applications. This presents a unique challenge in providing detailed application notes and protocols as requested.

The absence of published research means that the foundational information required to construct accurate and reliable experimental guidelines does not exist in the public domain. This includes critical data such as:

-

Biological Targets and Efficacy: The specific proteins, enzymes, or cellular pathways that this compound interacts with, and the effective concentrations for such interactions, are unknown.

-

Mechanism of Action: How this compound exerts its effects at a molecular level has not been elucidated.

-

In Vitro and In Vivo Studies: There are no published studies detailing its effects on cell cultures or animal models.

-

Toxicology and Safety Profile: Information regarding the potential toxicity or safe handling procedures specific to this compound is not available.

Without this fundamental knowledge, the creation of detailed and responsible experimental protocols is not possible. Any attempt to provide such information would be speculative and could lead to inaccurate and potentially unsafe research practices.

The Path Forward for Researchers

For scientists and drug development professionals interested in exploring the potential of this compound, the journey will involve foundational, discovery-phase research. The initial steps would likely include:

-

Compound Characterization: Comprehensive structural elucidation and purity analysis using techniques like NMR, mass spectrometry, and HPLC.

-

Broad Biological Screening: Testing the compound against a wide array of biological targets and cell-based assays to identify any potential activities. This could include screens for anticancer, anti-inflammatory, antimicrobial, or other therapeutic effects.

-

Dose-Response Studies: Once a potential activity is identified, determining the concentration range at which the compound is effective.

-

Mechanism of Action Studies: Investigating the molecular pathways affected by the compound to understand how it works.

As research on this compound emerges, the scientific community will be able to build a collective understanding of its properties and potential applications. At present, however, this compound represents an uncharted area of chemical and biological research. Investigators will have the exciting opportunity to be the first to characterize its properties and publish their findings, thereby laying the groundwork for future application notes and protocols.

Researchers in possession of this compound are encouraged to undertake these initial characterization and screening studies. The data generated from such work will be invaluable to the scientific community and will be the necessary first step before any standardized protocols can be developed.

Application Note: Preparation of 3,7-Di-O-methylducheside A Standard for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of a 3,7-Di-O-methylducheside A standard for use in chromatographic analysis. This compound is an iridoid glycoside, a class of compounds with diverse biological activities. Accurate quantification of this compound in research and drug development settings necessitates a well-characterized standard and a reliable analytical method. This document outlines the necessary steps for preparing stock solutions, calibration standards, and quality control samples, and provides a starting point for High-Performance Liquid Chromatography (HPLC) method development based on established methods for similar iridoid glycosides.

Introduction

This compound is a naturally occurring iridoid glycoside that can be isolated from Duchesnea indica (also known as Potentilla indica), a plant used in traditional medicine.[1][2][3][4] As with many natural products, the isolation and quantification of this compound are crucial for its study and potential therapeutic applications. The use of a properly prepared and characterized standard is fundamental for achieving accurate and reproducible results in chromatographic assays. This protocol is designed to guide researchers in the preparation of such a standard for use with HPLC and other chromatographic techniques.

Materials and Reagents

-

This compound reference standard (CAS: 136133-08-9, Molecular Formula: C22H20O12)[5]

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Autosampler vials

Experimental Protocols

Standard Stock Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL volumetric flask.

-

Record the exact weight.

-

Add approximately 7 mL of HPLC-grade methanol to the flask.

-

Sonicate for 5-10 minutes or until the standard is completely dissolved. Iridoid glycosides are generally soluble in methanol.[6][7]

-

Allow the solution to return to room temperature.

-

Bring the flask to volume with HPLC-grade methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

This stock solution should be stored at 2-8°C in a tightly sealed, light-protected container. Stability studies on other iridoid glycosides suggest they are relatively stable under these conditions, but degradation may occur at high temperatures or in strong alkaline or acidic conditions.[6][8]

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a solvent mixture that mimics the initial mobile phase composition (e.g., 90:10 water:methanol).

Table 1: Preparation of Calibration Standards

| Standard Level | Concentration (µg/mL) | Volume of Stock (1 mg/mL) (µL) | Final Volume (mL) |

| 1 | 100 | 100 | 1 |

| 2 | 50 | 50 | 1 |

| 3 | 25 | 25 | 1 |

| 4 | 10 | 10 | 1 |

| 5 | 5 | 5 | 1 |

| 6 | 1 | 1 | 1 |

Note: The concentration range should be adjusted based on the expected concentration of the analyte in the samples and the sensitivity of the analytical instrument.

Preparation of Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure the accuracy and precision of the analytical run.

Table 2: Preparation of Quality Control Samples

| QC Level | Concentration (µg/mL) |

| Low QC | 7.5 |

| Mid QC | 40 |

| High QC | 80 |

Proposed HPLC Method for Analysis

Table 3: Suggested HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. A wavelength around 230-240 nm is often suitable for iridoid glycosides.[9][10] |

| Injection Volume | 10 µL |

Data Presentation and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the standard against its known concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

Table 4: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of replicate injections | < 2% |

Visualizations

Workflow for Standard Preparation

Caption: Workflow for preparing this compound standards.

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound standards for chromatographic analysis. Adherence to these guidelines will help ensure the accuracy, precision, and reliability of quantitative results. The proposed HPLC method serves as a robust starting point for method development and validation. Researchers are encouraged to optimize the chromatographic conditions for their specific instrumentation and application.

References

- 1. Indian Strawberry [bellarmine.edu]

- 2. pfaf.org [pfaf.org]

- 3. Mock strawberry / Potentilla indica / Duchesnea indica / Indian strawberry/ False strawberry / Alternative Medicine [stuartxchange.org]

- 4. Potentilla indica - Wikipedia [en.wikipedia.org]

- 5. chemwhat.com [chemwhat.com]

- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. english.nwipb.cas.cn [english.nwipb.cas.cn]

Application of 3,7-Di-O-methylducheside A in Cancer Research: A General Overview and Protocol for Iridoid Glycosides

Note to the Reader: As of the current date, specific research on the application of 3,7-Di-O-methylducheside A in cancer is not available in the public domain. However, this compound belongs to the broader class of compounds known as iridoid glycosides. This class of natural products has garnered significant interest in cancer research for its potential anti-tumor activities.[1][2][3] This document provides a detailed overview of the known anti-cancer mechanisms of iridoid glycosides as a proxy for the potential application of this compound and offers generalized protocols for its investigation.

Introduction to Iridoid Glycosides in Cancer Research

Iridoid glycosides are a large group of monoterpenoid compounds widely distributed in the plant kingdom.[1][2] Numerous studies have demonstrated their potential as anti-cancer agents, exhibiting a range of biological activities including the induction of cell cycle arrest and apoptosis, as well as the suppression of cancer cell migration, invasion, and angiogenesis.[1][2][3] These effects are often attributed to their ability to modulate various signaling pathways critical for cancer progression.[1]

Potential Anti-Cancer Mechanisms of Iridoid Glycosides

The anti-cancer effects of iridoid glycosides are multifaceted. The primary mechanisms that have been identified are summarized below.

Table 1: Summary of Anti-Cancer Mechanisms of Iridoid Glycosides

| Mechanism | Description | Key Molecular Targets | References |

| Induction of Apoptosis | Programmed cell death is a key mechanism for eliminating cancerous cells. Iridoid glycosides have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. | Bax, Bcl-2, Caspases, Cytochrome c | [1] |

| Cell Cycle Arrest | By halting the cell cycle, iridoid glycosides can prevent the proliferation of cancer cells. This is often achieved by upregulating cell cycle inhibitors. | p53, p21, Cyclin D1 | [1] |

| Inhibition of Metastasis | The spread of cancer cells to distant organs is a major cause of mortality. Iridoid glycosides can inhibit this process by downregulating enzymes responsible for extracellular matrix degradation. | Matrix Metalloproteinases (MMPs) | [1][2] |

| Anti-Angiogenesis | The formation of new blood vessels is crucial for tumor growth and survival. Iridoid glycosides have been found to suppress angiogenesis by inhibiting key pro-angiogenic factors. | Vascular Endothelial Growth Factor (VEGF), CD31 | [1][2] |